3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:
Formation of the core structure: This involves the reaction of 4-methylpiperazine with a suitable precursor to form the piperazine ring.
Introduction of the trifluoromethyl group: This step can be achieved through radical trifluoromethylation, which is a common method for incorporating trifluoromethyl groups into organic molecules.
Formation of the propanamide linkage: This involves the reaction of the intermediate with a propanamide precursor under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The trifluoromethyl group can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The piperazine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate can be compared with other similar compounds, such as:
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide: This compound lacks the dioxalate group, which may affect its solubility and reactivity.
4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenylboronic acid: This compound features a boronic acid group instead of the propanamide linkage, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O.2C2H2O4/c1-20-7-9-21(10-8-20)6-5-14(22)19-13-4-2-3-12(11-13)15(16,17)18;2*3-1(4)2(5)6/h2-4,11H,5-10H2,1H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPSTLPACGIJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.